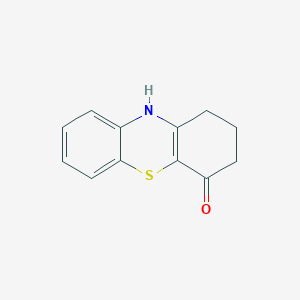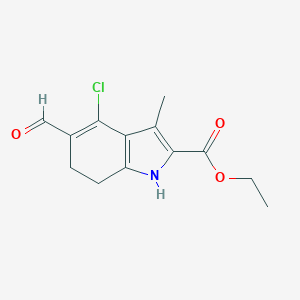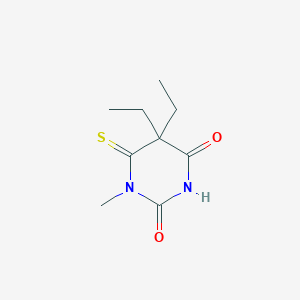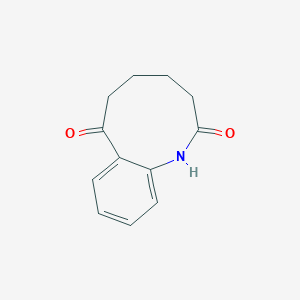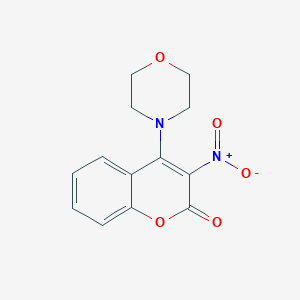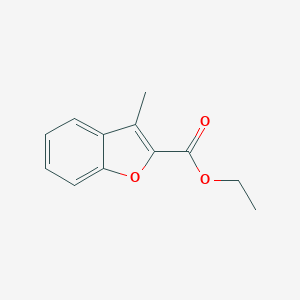![molecular formula C11H19NO3S B186988 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine CAS No. 1731-61-9](/img/structure/B186988.png)
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a bicyclic morpholine derivative that has a unique structure and properties, making it a promising candidate for research purposes.
Mechanism Of Action
The mechanism of action of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine is not fully understood, but it is believed to be related to its unique structure. The compound has a bicyclic structure that contains both a morpholine and a thiabicyclic ring, which may contribute to its electronic properties.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. However, some studies have suggested that the compound may have potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine in lab experiments is its unique structure and properties, which make it a promising candidate for various applications. However, one of the limitations is the lack of information available on its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine. One area of interest is in the development of new electronic devices using this compound. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in other fields such as medicine and materials science. Finally, more research is needed to determine the toxicity and potential side effects of this compound, which will be important for its future use in various applications.
Synthesis Methods
The synthesis of 4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine involves the reaction between morpholine and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a thiol compound such as thiourea or cysteine. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine has several potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. This compound has been shown to exhibit excellent electron-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
properties
CAS RN |
1731-61-9 |
|---|---|
Product Name |
4-(7,7-Dioxido-7-thiabicyclo[4.2.0]oct-1-yl)morpholine |
Molecular Formula |
C11H19NO3S |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
1-morpholin-4-yl-7λ6-thiabicyclo[4.2.0]octane 7,7-dioxide |
InChI |
InChI=1S/C11H19NO3S/c13-16(14)9-11(4-2-1-3-10(11)16)12-5-7-15-8-6-12/h10H,1-9H2 |
InChI Key |
SDSJLPWJNCDWMK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3 |
Canonical SMILES |
C1CCC2(CS(=O)(=O)C2C1)N3CCOCC3 |
Other CAS RN |
1731-61-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



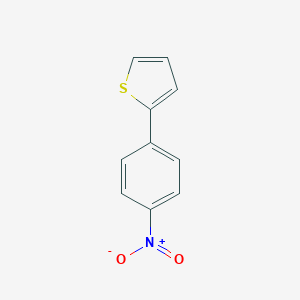
![ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B186906.png)
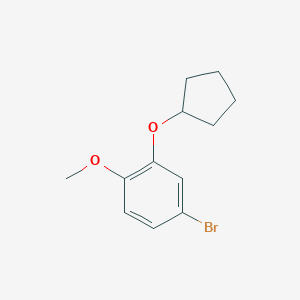
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
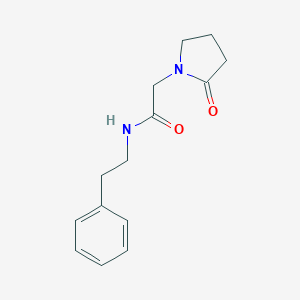
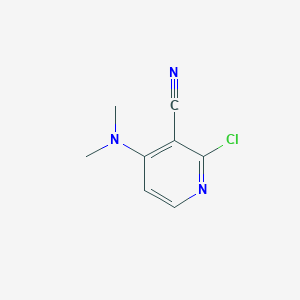
![1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B186913.png)
